1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1129541-09-8
VCID: VC2566306
InChI: InChI=1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H
SMILES: C1=C(C=C(C=C1F)Br)OC(F)(F)F
Molecular Formula: C7H3BrF4O
Molecular Weight: 259 g/mol

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene

CAS No.: 1129541-09-8

Cat. No.: VC2566306

Molecular Formula: C7H3BrF4O

Molecular Weight: 259 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene - 1129541-09-8

Specification

CAS No. 1129541-09-8
Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
IUPAC Name 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H
Standard InChI Key YSQUMHZTWVFXKK-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)Br)OC(F)(F)F
Canonical SMILES C1=C(C=C(C=C1F)Br)OC(F)(F)F

Introduction

Chemical Identity and Properties

Basic Information

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is identified by the CAS registry number 1129541-09-8 and has the molecular formula C₇H₃BrF₄O . The compound is also known by alternative names including 3-bromo-5-fluorophenyl trifluoromethyl ether and 3-bromo-5-fluorotrifluoromethoxybenzene . The systematic IUPAC naming ensures proper identification in scientific literature and regulatory documentation.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1129541-09-8
Molecular FormulaC₇H₃BrF₄O
Molecular Weight258.996 g/mol
MDL NumberMFCD22551456
InChI KeyYSQUMHZTWVFXKK-UHFFFAOYSA-N
InChI Code1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H

Physical Properties

Table 2: Physical Properties

PropertyValueSource
Physical StateClear, colorless liquid
Density1.724±0.06 g/cm³ (predicted)
Boiling Point150.9±35.0 °C (predicted)
Storage TemperatureRoom temperature, sealed in dry conditions
Purity (Commercial)≥95%

Structural Characteristics

The molecular structure of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene features a benzene ring with three distinct substituents: a bromine atom at position 1, a fluorine atom at position 3, and a trifluoromethoxy group (-OCF₃) at position 5. This substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing nature of the halogen substituents.

The presence of the trifluoromethoxy group contributes significantly to the compound's lipophilicity, while the bromine atom at position 1 serves as a reactive site for various synthetic transformations, particularly cross-coupling reactions. The fluorine at position 3 enhances metabolic stability in biological systems and modifies the electronic properties of the aromatic ring.

Reactivity and Chemical Behavior

The reactivity profile of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is largely determined by the bromine substituent, which serves as a leaving group in various transition metal-catalyzed coupling reactions. The compound can participate in numerous synthetic transformations:

Cross-Coupling Reactions

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids and esters

  • Stille coupling with organostannanes

  • Negishi coupling with organozinc compounds

  • Sonogashira coupling with terminal alkynes

These reactions enable the formation of carbon-carbon bonds, facilitating the incorporation of this structure into more complex molecules.

Nucleophilic Aromatic Substitution

Despite the electron-withdrawing nature of the fluorine and trifluoromethoxy groups, which typically activate the ring toward nucleophilic aromatic substitution, these reactions are less common for this compound compared to coupling reactions.

Applications

Pharmaceutical Research

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene serves as an important building block in medicinal chemistry and pharmaceutical research. The presence of fluorine atoms in the structure increases lipophilicity and metabolic stability of resulting drug candidates.

The compound is utilized in the synthesis of:

  • Enzyme inhibitors

  • Receptor modulators

  • Anti-inflammatory agents

  • Central nervous system therapeutics

The trifluoromethoxy group, in particular, has gained significant attention in drug design due to its ability to enhance bioavailability and membrane permeability of drug molecules.

Agrochemical Development

In agrochemical research, 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene serves as a precursor for the synthesis of:

  • Insecticides

  • Fungicides

  • Herbicides

The halogenated structure contributes to the environmental persistence and biological activity of resulting agrochemical products.

Materials Science

The compound may also find applications in materials science, particularly in the development of:

  • Liquid crystals

  • Specialty polymers

  • Electronic materials

Structural Analogs and Related Compounds

Several structural analogs of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene have been reported with varying substitution patterns:

Table 3: Structural Analogs

CompoundCAS NumberSimilarityStructural Difference
1-Bromo-3-(difluoromethoxy)-5-fluorobenzene433939-28-70.97Difluoromethoxy vs. trifluoromethoxy
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene168971-68-40.90Different substitution pattern
1-Bromo-3-Methoxy-5-(trifluoromethoxy)benzene1330750-28-10.89Methoxy vs. fluoro group
3-Bromo-5-(trifluoromethoxy)phenol1197239-47-60.89Hydroxyl vs. fluoro group

These analogs may exhibit similar chemical properties but possess distinct reactivity profiles and applications based on their structural differences .

SupplierCatalog NumberStandard PurityPackaging Options
Manchester OrganicsD1587295%Custom packaging available
AmbeedAMBH95E0859A95%Various sizes
Sigma-Aldrich (via Ambeed)AMBH95E0859A95%Research quantities

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